molecular formula C3H8O2 B107902 (R)-(-)-1,2-Propanediol CAS No. 16922-04-6

(R)-(-)-1,2-Propanediol

Cat. No.: B107902
CAS No.: 16922-04-6
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-1,2-Propanediol, also known as ®-1,2-dihydroxypropane, is a chiral diol with the molecular formula C3H8O2. It is a colorless, viscous liquid that is miscible with water, ethanol, and many other solvents. This compound is widely used in various industries due to its unique chemical properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: (R)-(-)-1,2-Propanediol can be synthesized through several methods. One common method involves the reduction of hydroxyacetone using a chiral catalyst. Another method includes the microbial fermentation of sugars such as glucose and xylose by specific strains of bacteria .

Industrial Production Methods: Industrially, this compound is often produced by the hydration of propylene oxide. This process involves the reaction of propylene oxide with water in the presence of a catalyst, typically an acid or base, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: (R)-(-)-1,2-Propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroxyacetone, lactic acid.

    Reduction: Propan-1-ol.

    Substitution: Esters, ethers.

Scientific Research Applications

(R)-(-)-1,2-Propanediol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-(-)-1,2-Propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes. It also interacts with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

Uniqueness: (R)-(-)-1,2-Propanediol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and applications where chirality is crucial. Its ability to act as a cryoprotectant also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009429
Record name (-)-1,2-Propanediol
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Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1000 mg/mL at 20 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4254-14-2
Record name R-(-)-1,2-Propanediol
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Record name Propylene glycol, (R)-
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Record name (R)-Propylene glycol
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Record name 4254-14-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-1,2-Propanediol
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Record name PROPYLENE GLYCOL, (R)-
Source FDA Global Substance Registration System (GSRS)
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Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-60 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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